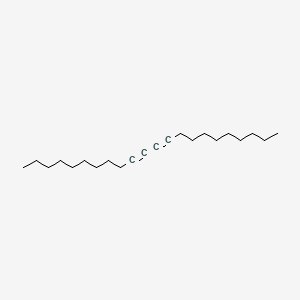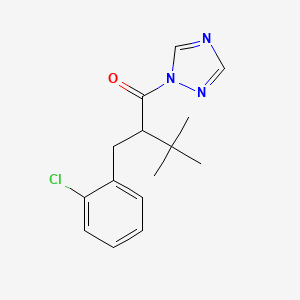
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a 2-chlorophenylmethyl group and a 3,3-dimethyl-1-oxobutyl group, making it a unique and potentially valuable molecule in various scientific fields.
准备方法
The synthesis of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Introduction of the 2-chlorophenylmethyl group: This step often involves the use of chloromethylation reactions, where a chloromethyl group is introduced to the triazole ring.
Attachment of the 3,3-dimethyl-1-oxobutyl group: This can be done through acylation reactions, where an acyl group is introduced to the triazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive agent, with applications in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
相似化合物的比较
1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole, 1-(2-phenylmethyl)-: This compound lacks the 3,3-dimethyl-1-oxobutyl group, which may affect its biological activity and chemical reactivity.
1H-1,2,4-Triazole, 1-(2-(4-chlorophenyl)methyl)-: The presence of a 4-chlorophenyl group instead of a 2-chlorophenyl group can lead to differences in molecular interactions and biological effects.
1H-1,2,4-Triazole, 1-(2-(4-fluorophenyl)methyl)-: The substitution of a fluorine atom for a chlorine atom can influence the compound’s electronic properties and reactivity.
The unique combination of substituents in 1H-1,2,4-Triazole, 1-(2-((2-chlorophenyl)methyl)-3,3-dimethyl-1-oxobutyl)- contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
属性
CAS 编号 |
110577-51-0 |
|---|---|
分子式 |
C15H18ClN3O |
分子量 |
291.77 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl]-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H18ClN3O/c1-15(2,3)12(14(20)19-10-17-9-18-19)8-11-6-4-5-7-13(11)16/h4-7,9-10,12H,8H2,1-3H3 |
InChI 键 |
AMQNUFHYUFKCOF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(CC1=CC=CC=C1Cl)C(=O)N2C=NC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


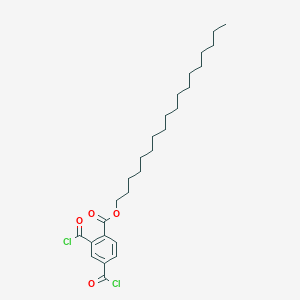
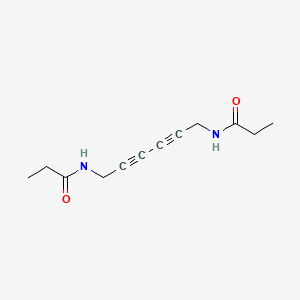
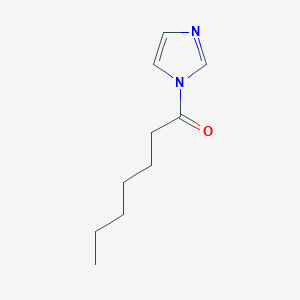
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)


![4-(Chloromethyl)-1,2-bis[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14311638.png)
![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
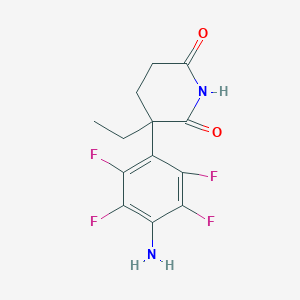
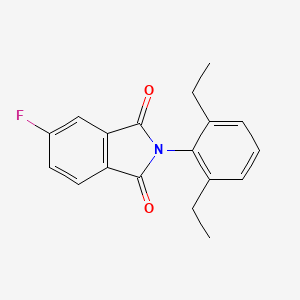
![2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine](/img/structure/B14311653.png)

